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Compound of Interest

Compound Name: 1,5-Dimethyl-3-phenylpyrazole

Cat. No.: B088409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum

chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 1,5-
Dimethyl-3-phenylpyrazole. In the absence of a singular, exhaustive experimental and

computational study on this specific molecule, this document synthesizes established

theoretical methodologies and presents illustrative data from closely related pyrazole

derivatives. This approach offers a robust framework for researchers initiating theoretical

investigations into this compound class.

Theoretical and Experimental Methodologies
A combined theoretical and experimental approach is crucial for a thorough understanding of

the molecular properties of 1,5-Dimethyl-3-phenylpyrazole. Computational methods,

particularly Density Functional Theory (DFT), provide detailed insights into the electronic

structure, which can be validated against experimental spectroscopic data.

Computational Protocol: A DFT-Based Approach
Quantum chemical calculations are typically performed using software packages like Gaussian,

NWChem, or similar platforms.[1] The following protocol, based on common practices for

pyrazole derivatives, is recommended:

Software: Gaussian 09 or a later version is a suitable choice.[2]
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Theoretical Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter,

Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for this

class of molecules.[3][4]

Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good balance

between accuracy and computational cost for molecules containing C, H, and N atoms.[3]

Geometry Optimization: The molecular geometry of 1,5-Dimethyl-3-phenylpyrazole should

be optimized in the gas phase without any symmetry constraints. The convergence criteria

should be set to the default values of the software.

Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational

frequencies should be calculated at the same level of theory to confirm that the optimized

structure corresponds to a true minimum on the potential energy surface (no imaginary

frequencies) and to predict the infrared and Raman spectra.[2]

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and

the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the

molecule's electronic behavior and reactivity.[5] These can be obtained from the optimized

structure.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to

predict the ¹H and ¹³C NMR chemical shifts.[4]

Experimental Protocols
Synthesis of 1,5-Dimethyl-3-phenylpyrazole (Illustrative)

A general method for the synthesis of pyrazole derivatives involves the condensation reaction

between a 1,3-dicarbonyl compound and a hydrazine derivative. For 1,5-Dimethyl-3-
phenylpyrazole, a plausible route involves the reaction of a phenyl-substituted 1,3-diketone

with methylhydrazine.

General Procedure:

A 1,3-dicarbonyl compound (1.0 mmol) and phenylhydrazine (1.0 mmol) are dissolved in

ethanol (10 mL) in a round-bottomed flask.
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A catalytic amount of an appropriate catalyst may be added, and the mixture is stirred at

room temperature.

The reaction progress is monitored by Thin Layer Chromatography (TLC).

Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced

pressure.

The crude product is then purified by column chromatography on silica gel to yield the

pyrazole derivative.[6]

Spectroscopic Characterization:

FT-IR Spectroscopy: The FT-IR spectrum of the synthesized compound would be recorded in

the 4000–400 cm⁻¹ range using a KBr pellet on an FT-IR spectrometer.[2]

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a Bruker FT-NMR

spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be

dissolved in a suitable deuterated solvent (e.g., CDCl₃), with Tetramethylsilane (TMS) used

as an internal standard.[6][7]

Data Presentation: Calculated and Experimental
Properties
The following tables summarize representative quantitative data for pyrazole derivatives, which

serve as a benchmark for what can be expected for 1,5-Dimethyl-3-phenylpyrazole.

Table 1: Optimized Geometrical Parameters (Illustrative for a Pyrazole Ring)
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Parameter Bond Length (Å) Bond Angle (°)

N1-N2 1.35 C5-N1-N2

N2-C3 1.33 N1-N2-C3

C3-C4 1.42 N2-C3-C4

C4-C5 1.38 C3-C4-C5

C5-N1 1.36 C4-C5-N1

Note: Data is generalized from typical pyrazole structures. Actual values for 1,5-Dimethyl-3-
phenylpyrazole would require specific calculation.

Table 2: Vibrational Frequencies and Assignments for a Phenylpyrazole Derivative

Experimental (cm⁻¹) Calculated (cm⁻¹) Assignment

3061 3062 Aromatic C-H stretching

1500 1500 C=N stretching

1452 1452 CH₃ asymmetric deformation

1390 1390 CH₃ symmetric deformation

1018 1019 CH₃ rocking

634 640 Pyrazole ring deformation

Source: Illustrative data adapted from studies on similar pyrazole derivatives.[8]

Table 3: Electronic Properties and Quantum Chemical Descriptors
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Parameter Symbol Value (eV)

Highest Occupied Molecular

Orbital Energy
EHOMO -6.2 to -6.5

Lowest Unoccupied Molecular

Orbital Energy
ELUMO -1.8 to -2.0

HOMO-LUMO Energy Gap ΔE 4.2 to 4.5

Chemical Hardness η 2.1 to 2.25

Electronegativity χ 4.0 to 4.25

Note: The HOMO-LUMO energy gap (ΔE) is an indicator of the chemical reactivity of a

molecule. A larger gap implies higher stability. The values presented are typical ranges for

pyrazole derivatives.

Table 4: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3,5-

dimethyl-1-phenyl-1H-pyrazole

Atom
Experiment
al ¹H

Calculated
¹H

Atom
Experiment
al ¹³C

Calculated
¹³C

Pyrazole-H 5.90 - C3 (Pyrazole) 148.1 -

Phenyl-H 7.19-7.46 - C5 (Pyrazole) 139.4 -

Methyl-H 2.25 - C4 (Pyrazole) 106.4 -

- - - Phenyl-C
124.0, 126.4,

128.3, 138.4
-

- - - Methyl-C 11.8, 12.9 -

Source: Experimental data for a closely related compound, 3,5-dimethyl-1-phenyl-1H-pyrazole.

[6] Calculated values would need to be generated for the target molecule.

Visualizations: Workflow and Molecular Structure
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Visual representations are essential for understanding complex relationships and workflows in

computational chemistry.

Input Preparation
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Click to download full resolution via product page

Caption: A generalized workflow for quantum chemical calculations.

Conclusion
This technical guide outlines a robust computational and experimental framework for the

detailed characterization of 1,5-Dimethyl-3-phenylpyrazole. By leveraging Density Functional

Theory, researchers can predict its geometric, vibrational, and electronic properties with a high

degree of confidence. The illustrative data from related pyrazole compounds provide valuable

benchmarks for these theoretical investigations. The integration of experimental synthesis and

spectroscopic analysis is paramount for the validation of computational results, ensuring a

comprehensive understanding of this molecule's physicochemical characteristics. This

combined approach is invaluable for applications in drug design and materials science, where

a precise understanding of molecular properties is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b088409#quantum-chemical-calculations-for-1-5-
dimethyl-3-phenylpyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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